molecular formula C18H25N3O2 B5662831 1-acetyl-8-tert-butyl-3-(4-pyridinyl)-4-oxa-1,2-diazaspiro[4.5]dec-2-ene

1-acetyl-8-tert-butyl-3-(4-pyridinyl)-4-oxa-1,2-diazaspiro[4.5]dec-2-ene

Cat. No. B5662831
M. Wt: 315.4 g/mol
InChI Key: WUWVGHSWJHRGFA-UHFFFAOYSA-N
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Description

Molecular Structure Analysis The molecular structure has been a subject of various studies, including X-ray diffraction and NMR spectroscopy, to elucidate the conformation of different spirolactams and diazaspiro[4.5]decane derivatives. These analyses reveal the presence of cyclic structures and the stereoselectivity involved in their formation, emphasizing the importance of chair conformation in spirocyclic compounds (Żesławska, Jakubowska, & Nitek, 2017).

Chemical Reactions and Properties Chemical reactions involving the compound are influenced by the presence of functional groups and the spirocyclic framework. For example, reactions with N,N-dimethylformamide dimethyl acetal show how the active methylene group in the structure reacts under certain conditions, leading to various products (Moskalenko & Boev, 2012).

Physical Properties Analysis The physical properties of related spirocyclic compounds, including melting points and solubility, have been characterized to understand the stability and reactivity of these molecules. These properties are critical in the synthesis and application of these compounds in various fields (Jarugu et al., 2018).

Chemical Properties Analysis Chemical properties, such as reactivity towards different reagents and conditions, help in understanding the functional applications of these compounds. Studies have shown that the spirocyclic framework significantly influences the chemical behavior, including reaction pathways and product formation (Konovalova et al., 2013).

properties

IUPAC Name

1-(8-tert-butyl-2-pyridin-4-yl-1-oxa-3,4-diazaspiro[4.5]dec-2-en-4-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N3O2/c1-13(22)21-18(9-5-15(6-10-18)17(2,3)4)23-16(20-21)14-7-11-19-12-8-14/h7-8,11-12,15H,5-6,9-10H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUWVGHSWJHRGFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1C2(CCC(CC2)C(C)(C)C)OC(=N1)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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